molecular formula C22H21FN6O2 B2508270 (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-22-9

(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2508270
M. Wt: 420.448
InChI Key: ARQDSKCBRYWQCI-LGJNPRDNSA-N
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Description

This compound belongs to the class of organic compounds known as quinoxalines, which are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of quinoxalines is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring . The presence of nitrogen atoms in the pyrazine ring and the conjugated system might contribute to its chemical properties.


Chemical Reactions Analysis

Quinoxalines can participate in various chemical reactions. Their reactivity can be attributed to the nitrogen atoms in the pyrazine ring and the conjugated system .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxalines depend on their specific structure. They are generally characterized by good thermal stability and resistance to oxidation .

Scientific Research Applications

Synthesis and Transformations

This compound is part of a broader class of chemicals that includes quinoline and quinoxaline derivatives. These compounds are notable for their synthesis and transformation capabilities in chemical research. For instance, the sustainable synthesis of substituted quinolines and pyrimidines, as catalyzed by manganese PNP pincer complexes, represents an environmentally benign and practical approach in this domain (Mastalir et al., 2016).

Applications in Medicinal Chemistry

Quinoline and quinoxaline derivatives, such as the one mentioned, are extensively studied in medicinal chemistry. One example is the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase (Degorce et al., 2016). Additionally, these compounds are investigated for their potential as anticancer agents, as demonstrated by studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showing significant cytotoxic activity against various carcinoma cell lines (Bhatt et al., 2015).

Fluorescence and Optical Properties

Quinoline derivatives, including those related to the compound , are known for their efficient fluorescence. They are used in biochemistry and medicine for studying various biological systems, with a focus on DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).

Quinolone Antibacterial Agents

Compounds within this class have been explored as antibacterial agents, particularly quinolones, which are synthesized and evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Egawa et al., 1984).

Safety And Hazards

The safety and hazards associated with quinoxalines depend on their specific structure. Some quinoxalines are used in medicinal chemistry and their safety profile would be determined through preclinical and clinical studies .

Future Directions

Quinoxalines are a class of compounds that have been extensively studied for their potential applications in medicinal chemistry, organic light-emitting diodes (OLEDs), and other fields . The future research directions might involve the synthesis of new quinoxaline derivatives with improved properties and the exploration of their potential applications.

properties

IUPAC Name

2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQDSKCBRYWQCI-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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